molecular formula C19H16N4O B4897887 (3Z,5E)-2-amino-4-cyclopropyl-6-(4-methoxyphenyl)hexa-1,3,5-triene-1,1,3-tricarbonitrile

(3Z,5E)-2-amino-4-cyclopropyl-6-(4-methoxyphenyl)hexa-1,3,5-triene-1,1,3-tricarbonitrile

Cat. No.: B4897887
M. Wt: 316.4 g/mol
InChI Key: SGUNSHOAOYNRIG-YSKFLCQSSA-N
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Description

(3Z,5E)-2-amino-4-cyclopropyl-6-(4-methoxyphenyl)hexa-1,3,5-triene-1,1,3-tricarbonitrile is a synthetic organic compound characterized by its complex structure, which includes a cyclopropyl group, a methoxyphenyl group, and multiple nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z,5E)-2-amino-4-cyclopropyl-6-(4-methoxyphenyl)hexa-1,3,5-triene-1,1,3-tricarbonitrile typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Introduction of the methoxyphenyl group: This step may involve a Friedel-Crafts alkylation or acylation reaction.

    Formation of the triene system: This can be accomplished through a series of elimination and addition reactions.

    Introduction of the nitrile groups: This step may involve the use of cyanation reagents such as sodium cyanide or potassium cyanide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3Z,5E)-2-amino-4-cyclopropyl-6-(4-methoxyphenyl)hexa-1,3,5-triene-1,1,3-tricarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium methoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3Z,5E)-2-amino-4-cyclopropyl-6-(4-methoxyphenyl)hexa-1,3,5-triene-1,1,3-tricarbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3Z,5E)-2-amino-4-cyclopropyl-6-(4-methoxyphenyl)hexa-1,3,5-triene-1,1,3-tricarbonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (3Z,5E)-2-amino-4-cyclopropyl-6-(4-hydroxyphenyl)hexa-1,3,5-triene-1,1,3-tricarbonitrile: Similar structure but with a hydroxy group instead of a methoxy group.

    (3Z,5E)-2-amino-4-cyclopropyl-6-(4-chlorophenyl)hexa-1,3,5-triene-1,1,3-tricarbonitrile: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The uniqueness of (3Z,5E)-2-amino-4-cyclopropyl-6-(4-methoxyphenyl)hexa-1,3,5-triene-1,1,3-tricarbonitrile lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3Z,5E)-2-amino-4-cyclopropyl-6-(4-methoxyphenyl)hexa-1,3,5-triene-1,1,3-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c1-24-16-7-2-13(3-8-16)4-9-17(14-5-6-14)18(12-22)19(23)15(10-20)11-21/h2-4,7-9,14H,5-6,23H2,1H3/b9-4+,18-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUNSHOAOYNRIG-YSKFLCQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=C(C#N)C(=C(C#N)C#N)N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=C(\C#N)/C(=C(C#N)C#N)N)/C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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